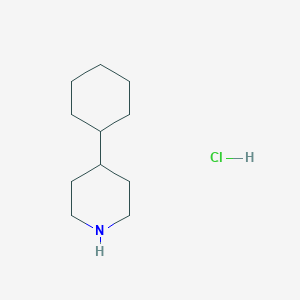

4-Cyclohexylpiperidine hydrochloride

Description

The exact mass of the compound 4-Cyclohexylpiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Cyclohexylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclohexylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-cyclohexylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERIFEZQOCIVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589983 | |

| Record name | 4-Cyclohexylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60601-62-9 | |

| Record name | 4-Cyclohexylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyclohexylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyclohexylpiperidine Hydrochloride: Technical Profile & Utilization Guide

Executive Summary

4-Cyclohexylpiperidine hydrochloride (CAS: 5322-82-7) is a bicyclic secondary amine salt characterized by a saturated piperidine ring substituted at the para position (C4) with a cyclohexyl group. Unlike its aromatic analog 4-phenylpiperidine, this compound possesses a fully saturated, lipophilic architecture, imparting distinct steric and electronic properties.

It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of NMDA receptor antagonists (e.g., Ifenprodil analogs) and Sigma receptor ligands . Its high lipophilicity (LogP ~3.3 for the free base) and conformational rigidity make it an ideal scaffold for probing hydrophobic pockets in G-protein-coupled receptors (GPCRs) and ion channels.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data | Note |

| CAS Number | 5322-82-7 | Hydrochloride Salt |

| Free Base CAS | 14446-73-2 | 4-Cyclohexylpiperidine |

| Chemical Formula | C₁₁H₂₁N[1] · HCl | |

| Molecular Weight | 203.75 g/mol | 167.29 (Free Base) + 36.46 (HCl) |

| Appearance | White to off-white crystalline solid | Hygroscopic nature possible |

| Melting Point | ~310 °C | High thermal stability; may sublime or decompose |

| Solubility | Soluble in Water, Methanol, DMSO | Limited solubility in non-polar solvents (Hexane, Et₂O) |

| pKa (Calc.) | ~10.5 - 11.0 | Typical for secondary cyclic amines |

| LogP (Free Base) | ~3.3 | Highly lipophilic compared to piperidine (LogP 0.84) |

Structural Conformation

The molecule exists predominantly in a chair-chair conformation . The bulky cyclohexyl group at position 4 occupies the equatorial position of the piperidine ring to minimize 1,3-diaxial interactions. This rigid, extended structure is critical for its binding affinity in deep hydrophobic protein clefts.

Synthetic Pathways

The synthesis of 4-cyclohexylpiperidine hydrochloride typically proceeds via the exhaustive reduction of aromatic precursors. Two primary routes are employed depending on the starting material availability.

Route A: Catalytic Hydrogenation of 4-Phenylpiperidine (Standard)

This method involves the reduction of the phenyl ring of 4-phenylpiperidine. It requires a catalyst capable of reducing benzene rings, such as Platinum Oxide (Adams' Catalyst) or Rhodium on Carbon (Rh/C), often under acidic conditions (Acetic Acid) to facilitate the reaction and form the salt immediately.

Route B: Reduction of 4-Cyclohexylpyridine

An alternative route uses 4-cyclohexylpyridine. This requires the reduction of the pyridine ring, which is generally easier than reducing a benzene ring but still requires noble metal catalysis (Pt/C or Pd/C) under pressure.

Caption: Synthetic logic flow for the production of 4-cyclohexylpiperidine HCl via catalytic hydrogenation.

Reactivity & Derivatization

As a secondary amine, 4-cyclohexylpiperidine is a potent nucleophile. In drug discovery, it is rarely the final drug but rather a "warhead" or structural linker.

Key Reactions

-

N-Alkylation: Reaction with alkyl halides (R-X) in the presence of a base (K₂CO₃/DIEA) to form tertiary amines.

-

Reductive Amination: Reaction with aldehydes/ketones using NaBH(OAc)₃ to form N-substituted derivatives.

-

Amide Coupling: Reaction with carboxylic acids using EDC/HOBt or HATU to form amides.

Self-Validating Protocol: N-Alkylation Monitoring

-

Step 1: Dissolve 4-cyclohexylpiperidine HCl in DMF.

-

Step 2: Add 3.0 eq. of K₂CO₃ (Crucial to neutralize HCl and liberate the free base).

-

Step 3: Add 1.1 eq. of Alkyl Halide. Heat to 60°C.

-

Validation: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting material (secondary amine) will stain strongly with Ninhydrin (Red/Pink), while the product (tertiary amine) will typically stain with Dragendorff’s reagent or Iodine, but not Ninhydrin.

Applications in Medicinal Chemistry

The 4-cyclohexylpiperidine moiety is a "privileged scaffold" used to modulate the physicochemical properties of a drug candidate.

NMDA Receptor Antagonists

The structural similarity to Ifenprodil and Traxoprodil is notable. These drugs contain a 4-benzylpiperidine core. Replacing the benzyl group with a cyclohexyl group increases metabolic stability (avoiding hydroxylation of the phenyl ring) and alters the entropic penalty of binding by providing a rigid hydrophobic bulk.

Sigma Receptor Ligands

Sigma-1 (σ1) receptors bind promiscuously to amines flanked by hydrophobic regions. 4-Cyclohexylpiperidine provides the necessary cationic center (at physiological pH) and the hydrophobic tail required for high-affinity σ1 binding.

Lipophilicity Tuning

Replacing a phenyl group with a cyclohexyl group typically increases LogP by ~2.5 units and eliminates π-π stacking interactions, replacing them with van der Waals interactions. This is a strategic "bioisostere" switch to improve blood-brain barrier (BBB) penetration.

Caption: Structure-Activity Relationship (SAR) mapping of the 4-cyclohexylpiperidine scaffold.

Safety & Handling

Signal Word: WARNING Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

PPE: Wear nitrile gloves and safety goggles.

-

Inhalation: Handle in a fume hood to avoid inhaling dust.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) if possible, as hydrochloride salts can be hygroscopic over long periods.

References

-

van der Heijden, G. (2018).[2] MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals. Vrije Universiteit Amsterdam.[2] Link

-

PubChem. 4-Cyclohexylpiperidine. National Library of Medicine. Link

-

BenchChem. 4-Phenylpiperidine hydrochloride Properties & Synthesis. Link

Sources

Molecular weight and structural formula of 4-Cyclohexylpiperidine HCl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Cyclohexylpiperidine Hydrochloride, a versatile building block in medicinal chemistry and pharmaceutical development. We will delve into its fundamental physicochemical properties, synthesis, characterization, and its role in the development of therapeutic agents. This document is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and organic synthesis.

Core Physicochemical Properties

4-Cyclohexylpiperidine hydrochloride is the hydrochloride salt of 4-cyclohexylpiperidine.[1] This compound is a white to off-white solid that is appreciated by researchers for its stability and ease of handling in various chemical reactions.[1]

Structural Formula and Molecular Representation

The chemical structure of 4-Cyclohexylpiperidine HCl consists of a piperidine ring substituted with a cyclohexyl group at the 4-position. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.

Structural Formula:

SMILES Notation: C1CCC(CC1)C2CCNCC2.Cl

InChI Key: HQSCLNJCVFZWCW-UHFFFAOYSA-N[2]

Key Physicochemical Data

A summary of the key quantitative data for 4-Cyclohexylpiperidine Hydrochloride is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C11H21N·HCl | Chem-Impex[1] |

| Molecular Weight | 203.76 g/mol | Chem-Impex[1] |

| CAS Number | 60601-62-9 | Chem-Impex[1] |

| Appearance | Solid | Chem-Impex[1] |

| Purity | ≥ 95% (NMR) | Chem-Impex[1] |

| Storage Conditions | 0 - 8 °C | Chem-Impex[1] |

Synthesis and Characterization

The synthesis of 4-cyclohexylpiperidine and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. A common approach involves the catalytic hydrogenation of 4-phenylpyridine followed by treatment with hydrochloric acid.

General Synthetic Workflow

The synthesis of piperidine derivatives often involves the hydrogenation of their corresponding pyridine precursors.[3] This transformation is a fundamental process in modern organic synthesis.[3]

Sources

An In-Depth Technical Guide to the Solubility of 4-Cyclohexylpiperidine Hydrochloride in Water vs. Ethanol

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Cyclohexylpiperidine hydrochloride in two common laboratory solvents: water and ethanol. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a deep mechanistic understanding of the solute-solvent interactions at play. We will explore the theoretical underpinnings of its solubility, drawing on principles of molecular polarity, solvent dielectric constants, and the energetic factors governing the dissolution of an amine hydrochloride salt. While precise quantitative solubility data for this specific compound is not widely published, we will establish well-founded expectations based on the behavior of analogous structures. Crucially, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of its solubility, designed as a self-validating system to ensure data integrity.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

4-Cyclohexylpiperidine hydrochloride is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1] Its solubility is a critical physicochemical parameter that dictates its utility in various stages of drug discovery and development, from reaction kinetics in synthesis to bioavailability in formulation. The choice of solvent can profoundly impact reaction rates, purification efficiency, and the ease of handling. Water and ethanol, representing highly polar protic and moderately polar protic solvents respectively, are ubiquitous in pharmaceutical processes. A thorough understanding of the solubility of 4-Cyclohexylpiperidine hydrochloride in these media is therefore not merely academic but a practical necessity for process optimization and rational formulation design.

Molecular Structure and its Implications for Solubility

To comprehend the solubility of 4-Cyclohexylpiperidine hydrochloride, we must first examine its molecular architecture. The molecule consists of a polar piperidinium head, a non-polar cyclohexyl tail, and a chloride counter-ion.

-

Piperidinium Head: The protonated tertiary amine in the piperidine ring renders this portion of the molecule ionic and therefore highly polar. This cationic center is capable of strong ion-dipole interactions with polar solvent molecules.

-

Cyclohexyl Tail: This bulky, non-polar aliphatic group is hydrophobic. Its presence introduces a lipophilic character to the molecule, which will favor interactions with less polar solvents.

-

Hydrochloride Salt Form: As a hydrochloride salt, the compound exists in a crystal lattice in its solid state, held together by ionic forces. For dissolution to occur, the solvent must provide sufficient energy to overcome this lattice energy.

The interplay between the hydrophilic piperidinium head and the lipophilic cyclohexyl tail will ultimately govern the molecule's solubility in a given solvent.

Comparative Solubility Analysis: Water vs. Ethanol

| Solvent | Dielectric Constant (25°C) | Polarity | Key Interactions with 4-Cyclohexylpiperidine hydrochloride | Expected Solubility |

| Water | ~80[2] | Highly Polar | Strong ion-dipole interactions with the piperidinium cation and chloride anion. Favorable hydrogen bonding. | High |

| Ethanol | ~24.5[2] | Moderately Polar | Ion-dipole interactions with the piperidinium and chloride ions. Solvation of the non-polar cyclohexyl group by the ethyl chain of ethanol. | High, but likely lower than in water |

Mechanistic Deep Dive: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" provides a foundational, albeit simplified, framework for understanding solubility.

In Water: Water is a highly polar solvent with a high dielectric constant, making it exceptionally effective at dissolving ionic compounds.[2] The dissolution process in water can be conceptualized as a three-step process:

-

Overcoming Lattice Energy: Energy is required to break the ionic bonds holding the piperidinium cations and chloride anions together in the crystal lattice.

-

Solvent Cavity Formation: Energy is expended to create a cavity in the water structure to accommodate the solute molecule.

-

Solvation: Strong ion-dipole interactions form between the water molecules and the ions. The partial negative charge on the oxygen of water molecules will orient towards the positive piperidinium ion, while the partial positive charges on the hydrogens will interact with the chloride anion. This hydration process releases a significant amount of energy, which is the primary driving force for dissolution.

The large, non-polar cyclohexyl group will disrupt the hydrogen-bonding network of water, leading to an entropically unfavorable state. However, the powerful solvation of the ionic head group is expected to dominate, resulting in high aqueous solubility.

In Ethanol: Ethanol is also a polar protic solvent, but it is significantly less polar than water due to the presence of the non-polar ethyl group.[2][3] Its lower dielectric constant means it is less efficient at shielding the electrostatic attraction between the ions of the salt.[2]

-

Lattice Energy: This remains the same as in water.

-

Solvent Cavity Formation & Solvation: The hydroxyl group of ethanol can form hydrogen bonds and engage in dipole-dipole interactions with the piperidinium and chloride ions. Simultaneously, the ethyl group of ethanol can interact favorably with the non-polar cyclohexyl tail of the solute via London dispersion forces. This dual nature of ethanol allows it to solvate both the polar and non-polar portions of the molecule effectively.

While the ion-dipole interactions are weaker in ethanol compared to water, the favorable solvation of the hydrophobic tail by the ethyl groups of ethanol will contribute to its solubility. It is anticipated that the overall solubility in ethanol will be high, though likely lower than in water where the solvation of the ionic portion is more energetically favorable.

Experimental Protocol for Solubility Determination: A Self-Validating Approach

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The following details the industry-standard "shake-flask" method, designed to ensure thermodynamic equilibrium is reached and the data is accurate.

Principle

An excess of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined by a suitable analytical method.

Materials and Equipment

-

4-Cyclohexylpiperidine hydrochloride (of known purity)

-

Deionized water (Type I)

-

Ethanol (anhydrous, analytical grade)

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

pH meter (for aqueous solutions)

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately prepare a series of standard solutions of 4-Cyclohexylpiperidine hydrochloride in the chosen solvent (water or ethanol) at known concentrations. These will be used to construct a calibration curve.

-

-

Equilibration:

-

Add an excess amount of 4-Cyclohexylpiperidine hydrochloride to a series of vials containing a known volume of the solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials at a constant speed for a predetermined time course (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the specified equilibration time, allow the vials to stand undisturbed in the shaker for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the standard solutions and the prepared samples by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of 4-Cyclohexylpiperidine hydrochloride in the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

-

Validation of Equilibrium:

-

Compare the solubility values obtained at different time points (e.g., 24, 48, and 72 hours). Equilibrium is considered to be reached when the solubility values from consecutive time points are in close agreement (e.g., within ± 5%).

-

Data Presentation

The results should be presented in a clear and concise table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

Visualizing the Dissolution Process and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key processes.

Caption: The dissolution of 4-Cyclohexylpiperidine hydrochloride.

Caption: Workflow for experimental solubility determination.

Conclusion

4-Cyclohexylpiperidine hydrochloride is anticipated to be highly soluble in both water and ethanol due to the presence of the polar piperidinium hydrochloride group. The greater polarity and higher dielectric constant of water suggest that its aqueous solubility will likely exceed its solubility in ethanol. However, the ability of ethanol to solvate both the polar and non-polar moieties of the molecule also ensures significant solubility. For researchers and drug development professionals, a precise understanding of these solubility characteristics is paramount. The detailed experimental protocol provided in this guide offers a robust framework for obtaining reliable and reproducible solubility data, thereby facilitating informed decisions in synthesis, purification, and formulation development.

References

-

VICHEM. (2025, October 14). Comparing Ethanol and Water Solvents: When to Use Each One. Retrieved from [Link]

-

National Bureau of Standards. (n.d.). Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

- Anderson, B. D., & Conradi, R. A. (1985). Predictive relationships in the water solubility of salts of a nonsteroidal anti-inflammatory drug. Journal of Pharmaceutical Sciences, 74(8), 815-820.

-

PubChem. (n.d.). Piperidine. Retrieved from [Link]

-

Chem LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

- The Merck Index. (n.d.). Piperidine. In The Merck Index Online. Royal Society of Chemistry.

Sources

Pharmacological applications of 4-Cyclohexylpiperidine derivatives

From Sigma Receptor Modulation to Multitarget Drug Design[1]

Executive Summary

The 4-cyclohexylpiperidine moiety represents a critical "privileged structure" in modern medicinal chemistry, distinguished by its high lipophilicity, metabolic stability, and significant fraction of sp3-hybridized carbons (Fsp3).[1] Unlike its aromatic counterpart (4-phenylpiperidine)—the backbone of classic opioids like pethidine and fentanyl—the 4-cyclohexylpiperidine scaffold often exhibits reduced opioid activity, instead shifting affinity toward Sigma receptors (

This technical guide analyzes the pharmacological utility of 4-cyclohexylpiperidine derivatives, focusing on their role as high-affinity Sigma-2 (

Structural Activity Relationship (SAR): The Hydrophobic Anchor

The transition from a 4-phenyl to a 4-cyclohexyl substituent alters the physicochemical profile of the piperidine core fundamentally.

| Feature | 4-Phenylpiperidine (Aromatic) | 4-Cyclohexylpiperidine (Aliphatic) | Pharmacological Impact |

| Geometry | Planar (Flat) | Chair Conformation (Globular) | Better fit for globular hydrophobic pockets (e.g., |

| Electronic | Electronically neutral | Loss of aromatic interactions; reliance on Van der Waals forces.[1] | |

| Lipophilicity | Moderate (LogP ~ 2.5) | High (LogP > 3.5) | Enhanced BBB penetration; increased risk of non-specific binding. |

| Flexibility | Rigid Phenyl Ring | Flexible Cyclohexyl Ring | Induced fit capability in dynamic binding sites. |

Key Insight: The "escape from flatland" provided by the cyclohexyl group increases the Fsp3 score, which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding to planar off-targets (like CYP450 isoforms).

Diagram 1: SAR Decision Tree & Pharmacological Divergence

The following diagram illustrates how structural modification of the C4-position diverts pharmacology from Opioid agonism to Sigma modulation.

Caption: Structural divergence where C4-cyclohexyl substitution shifts efficacy from Opioid receptors (Red) to Sigma/Neuroprotective targets (Green).[1]

Primary Pharmacological Applications

A. Sigma-2 (

) Receptor Ligands in Oncology

The 4-cyclohexylpiperidine scaffold is a cornerstone in the design of

-

Mechanism: Agonists of

induce cell death via caspase-dependent and caspase-independent pathways (lysosomal membrane permeabilization).[1] -

Case Study: PB221:

-

Structure: 4-Cyclohexyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperidine.[1][2]

-

Pharmacology: PB221 exhibits sub-nanomolar affinity for

receptors. The 4-cyclohexyl group serves as the distal hydrophobic moiety required for high-affinity binding, replacing the piperazine ring found in the parent compound PB28. -

Outcome: Studies show PB221 induces significant cytotoxicity in pancreatic cancer cell lines (Panc02), triggering mitochondrial superoxide production.

-

B. Multitarget-Directed Ligands (MTDLs) for Alzheimer's

In neurodegenerative drug design, the "one molecule, one target" paradigm is failing.[3] Researchers use 4-cyclohexylpiperidine to create dual-acting agents:

-

AChE Inhibition: The basic nitrogen mimics the choline moiety, binding to the catalytic anionic site (CAS) of Acetylcholinesterase.

-

Sigma-1 Modulation: The cyclohexyl group binds to the hydrophobic pocket of the Sigma-1 receptor (

R), promoting neuroprotection and reducing excitotoxicity.

Synthetic Protocols

The synthesis of 4-cyclohexylpiperidine derivatives typically proceeds via two primary routes: Catalytic Hydrogenation of 4-phenyl precursors or Reductive Amination of 4-cyclohexylpiperidine with functionalized aldehydes.[1]

Protocol A: Synthesis of N-Substituted 4-Cyclohexylpiperidines (Reductive Amination)

Rationale: This method allows for the convergent synthesis of diverse libraries by varying the aldehyde component.

Materials:

-

4-Cyclohexylpiperidine (HCl salt or free base)[1]

-

Target Aldehyde (e.g., substituted benzaldehyde or phenyl-alkyl-aldehyde)[1]

-

Sodium Triacetoxyborohydride (STAB) - Mild reducing agent, minimizes over-reduction.[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

-

Acetic Acid (Catalyst)

Step-by-Step Methodology:

-

Free Base Preparation: If starting with 4-cyclohexylpiperidine HCl, dissolve in water, basify with 1M NaOH to pH 12, and extract with DCM.[1] Dry over MgSO₄ and concentrate.

-

Imine Formation: In a round-bottom flask, dissolve 1.0 equiv of 4-cyclohexylpiperidine and 1.1 equiv of the target aldehyde in DCE (0.1 M concentration).

-

Activation: Add catalytic Glacial Acetic Acid (1-2 drops) to protonate the intermediate carbinolamine.[1] Stir at room temperature for 30–60 minutes under Nitrogen atmosphere.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Quench & Workup: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x).[4] Wash combined organics with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (Silica gel). Elute with a gradient of 0-5% MeOH in DCM.[1]

Self-Validation Check:

-

¹H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene signal (~3.5 ppm).

-

MS: Confirm [M+H]⁺ peak.

Diagram 2: Synthetic Workflow (Graphviz)

Caption: Reductive amination pathway using STAB for N-functionalization of the 4-cyclohexylpiperidine core.

Assay Methodologies: Sigma-2 Receptor Binding[1][5]

To validate the affinity of synthesized 4-cyclohexylpiperidine derivatives, a competitive radioligand binding assay is the gold standard.

Target: Sigma-2 Receptor (

Protocol:

-

Membrane Preparation: Use rat liver homogenates (rich in

) or PC12 cells. -

Incubation Buffer: 50 mM Tris-HCl (pH 8.0).

-

Reaction Setup:

-

Equilibrium: Incubate for 120 minutes at 25°C.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Quantification: Liquid scintillation counting.

-

Data Analysis: Calculate

using non-linear regression. Convert to

References

-

Berardi, F., et al. (2004). 4-(Tetralin-1-yl)- and 4-(naphthalen-1-yl)alkyl derivatives of 1-cyclohexylpiperazine as sigma receptor ligands with agonist sigma2 activity.[1][5] Journal of Medicinal Chemistry.[4] Link

-

Pati, M. L., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28).[1][2] PLoS One. Link

-

Intagliata, S., et al. (2020). Sigma Receptors: The "Lord of the Rings" of the Cell? ACS Medicinal Chemistry Letters. Link

-

Gou, Y., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease.[6] ACS Chemical Neuroscience. Link

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Link

Sources

- 1. 4-Phenyl-4-(1-piperidinyl)cyclohexanol - Wikipedia [en.wikipedia.org]

- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 3. mdpi.com [mdpi.com]

- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 5. 4-(tetralin-1-yl)- and 4-(naphthalen-1-yl)alkyl derivatives of 1-cyclohexylpiperazine as sigma receptor ligands with agonist sigma2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of the 4-Cyclohexylpiperidine Moiety in the Synthesis of Novel NMDA Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission, is a key target in the development of therapeutics for a range of neurological disorders. The synthesis of potent and selective NMDA receptor antagonists has been a significant focus of medicinal chemistry. This technical guide delves into the strategic role of the 4-cyclohexylpiperidine scaffold in the design and synthesis of novel NMDA receptor antagonists. We will explore the synthetic rationale, key experimental protocols, and the structure-activity relationships (SAR) that underscore the importance of this specific moiety. By examining the influence of the 4-cyclohexyl group on receptor affinity, selectivity, and pharmacokinetic properties, this guide provides a comprehensive resource for researchers in the field of neuropharmacology and drug discovery.

Introduction: The NMDA Receptor and the Quest for Specific Antagonists

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neuropathological conditions, including Alzheimer's disease, Parkinson's disease, and epilepsy.[2][3] Consequently, the development of NMDA receptor antagonists has been a major pursuit in neuropharmacology.

Phencyclidine (PCP) and its analogs are well-known non-competitive antagonists of the NMDA receptor, binding to a site within the ion channel.[4][5] The core structure of many of these antagonists features a piperidine ring attached to a cyclohexane ring, highlighting the importance of this saturated heterocyclic system for potent activity. This guide focuses on a specific modification of this core structure: the incorporation of a cyclohexyl group at the 4-position of the piperidine ring, creating the 4-cyclohexylpiperidine moiety.

Synthetic Strategies for Incorporating the 4-Cyclohexylpiperidine Moiety

The synthesis of NMDA receptor antagonists featuring a 4-cyclohexylpiperidine core can be approached through several synthetic routes. A common strategy involves the preparation of a functionalized 4-cyclohexylpiperidine intermediate, which is then elaborated to the final antagonist.

Synthesis of the 4-Cyclohexylpiperidine Scaffold

Recent advancements in organic synthesis have provided efficient methods for the preparation of substituted piperidines.[6][7][8] The synthesis of 4-cyclohexylpiperidine can be achieved through various methods, including the reduction of 4-cyclohexylpyridine or through multi-component reactions.

Experimental Protocol: Synthesis of 4-Cyclohexylpiperidine

A robust method for the synthesis of 4-cyclohexylpiperidine involves the catalytic hydrogenation of 4-cyclohexylpyridine.

Materials:

-

4-Cyclohexylpyridine

-

Platinum(IV) oxide (Adam's catalyst)

-

Ethanol

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a high-pressure reaction vessel, dissolve 4-cyclohexylpyridine in ethanol.

-

Add a catalytic amount of platinum(IV) oxide to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-cyclohexylpiperidine.

-

The product can be further purified by distillation or crystallization of its salt form (e.g., hydrochloride).

Elaboration to Arylcyclohexylamine-Type NMDA Receptor Antagonists

A prevalent class of NMDA receptor antagonists are the arylcyclohexylamines, with phencyclidine (PCP) being a prototypical example. The synthesis of analogs incorporating a 4-cyclohexylpiperidine moiety can be adapted from established procedures for PCP synthesis. A key intermediate in this process is 1-(4-cyclohexylpiperidino)cyclohexanecarbonitrile.

Experimental Protocol: Synthesis of a 1-(Aryl)cyclohexyl-4-cyclohexylpiperidine Analog

This protocol outlines the synthesis of a PCP analog where the standard piperidine is replaced with 4-cyclohexylpiperidine.

Step 1: Synthesis of 1-(4-Cyclohexylpiperidino)cyclohexanecarbonitrile

-

To a stirred solution of sodium bisulfite in water, add cyclohexanone.

-

Subsequently, add a solution of sodium cyanide and 4-cyclohexylpiperidine in water.

-

Stir the reaction mixture at room temperature overnight.

-

The resulting solid product, 1-(4-cyclohexylpiperidino)cyclohexanecarbonitrile, is collected by filtration, washed with water, and dried.

Step 2: Grignard Reaction with an Aryl Magnesium Bromide

-

Prepare the aryl magnesium bromide (e.g., phenylmagnesium bromide) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

To this Grignard reagent, add a solution of 1-(4-cyclohexylpiperidino)cyclohexanecarbonitrile in the same anhydrous solvent dropwise at a controlled temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or by crystallization of its hydrochloride salt to yield the desired 1-(1-arylcyclohexyl)-4-cyclohexylpiperidine.

Structure-Activity Relationship (SAR) and the Influence of the 4-Cyclohexyl Group

The substitution at the 4-position of the piperidine ring in NMDA receptor antagonists can significantly impact their pharmacological profile. While direct and extensive SAR studies on 4-cyclohexylpiperidine-containing antagonists are limited, we can infer the potential effects based on studies of other 4-substituted analogs.

Impact on Receptor Affinity and Selectivity

Research on dexoxadrol analogues with modifications at the 4-position of the piperidine ring has shown that the nature and stereochemistry of the substituent are crucial for high NMDA receptor affinity.[9] For instance, a hydroxyl group at the 4-position can lead to potent NMDA antagonism.[9] The introduction of a bulky, lipophilic group like a cyclohexyl moiety at the 4-position is hypothesized to influence the binding orientation and affinity of the antagonist within the NMDA receptor channel.

The cyclohexyl group may engage in hydrophobic interactions with non-polar amino acid residues in the channel, potentially increasing the binding affinity. Furthermore, the steric bulk of the cyclohexyl group could influence the selectivity of the antagonist for different NMDA receptor subtypes (e.g., GluN2A vs. GluN2B).

Influence on Pharmacokinetic Properties

The lipophilicity of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The addition of a cyclohexyl group significantly increases the lipophilicity of the molecule. This can have several consequences:

-

Increased Blood-Brain Barrier (BBB) Penetration: Enhanced lipophilicity can facilitate the passage of the antagonist across the BBB, leading to higher concentrations in the central nervous system where the NMDA receptors are located.

-

Altered Metabolism: The cyclohexyl group may be a site for metabolic modification (e.g., hydroxylation), which could influence the drug's half-life and the formation of active or inactive metabolites.

-

Potential for Increased Protein Binding: Higher lipophilicity can lead to increased binding to plasma proteins, which can affect the free drug concentration and its overall pharmacokinetic profile.

A study on a 1-(1-phenylcyclohexyl)-4-methylpiperidine analog of PCP indicated that substitution at the 4-position can alter the therapeutic index of the compound.[10] This underscores the importance of carefully considering the nature of the substituent at this position.

Data Presentation

Table 1: Comparison of Physicochemical Properties of Piperidine and 4-Cyclohexylpiperidine

| Property | Piperidine | 4-Cyclohexylpiperidine |

| Molecular Formula | C₅H₁₁N | C₁₁H₂₁N |

| Molecular Weight | 85.15 g/mol | 167.30 g/mol |

| Calculated logP | ~0.8 | ~3.5 |

Note: Calculated logP values are estimates and can vary depending on the algorithm used.

Visualization of Synthetic and Mechanistic Pathways

Synthetic Pathway Diagram

Caption: Synthetic route to a 1-(1-arylcyclohexyl)-4-cyclohexylpiperidine NMDA receptor antagonist.

NMDA Receptor Antagonism Workflow

Sources

- 1. Structure-activity relationship of a series of cyclohexylpiperidines bearing an amide side chain as antagonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors - Medicinal Chemistry & Pharmacology [ub.edu]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Synthesis and Pharmacology of PCP Analogs [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Synthesis and NMDA receptor affinity of dexoxadrol analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Identification of a new phencyclidine analog, 1-(1-phenylcyclohexyl)-4-methylpiperidine, as a drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

The "Flat vs. Fat" Scaffold Switch: A Technical Guide to 4-Phenylpiperidine and 4-Cyclohexylpiperidine

[1]

Executive Summary

In medicinal chemistry, the transition between 4-phenylpiperidine and 4-cyclohexylpiperidine represents a classic "Escape from Flatland" strategy.[1] While these two scaffolds share a piperidine core, they diverge fundamentally in electronic character, three-dimensional volume, and metabolic liability.

-

4-Phenylpiperidine: The "privileged" pharmacophore of opioid analgesics (e.g., Pethidine, Fentanyl) and NMDA antagonists. It relies on

- -

4-Cyclohexylpiperidine: The saturated bioisostere.[1] It introduces sp³ complexity , increases lipophilicity (LogP), and alters metabolic soft spots. It is often deployed to interrogate hydrophobic pockets or improve metabolic stability by eliminating aromatic hydroxylation sites.

This guide analyzes the critical decision points for swapping these cores during lead optimization.

Part 1: Structural & Physicochemical Divergence[1]

The primary distinction lies in the geometry and electronic distribution of the C4-substituent. This switch is not merely steric; it fundamentally alters how the ligand engages with the solvent and the protein active site.

Comparative Physicochemical Matrix

| Feature | 4-Phenylpiperidine | 4-Cyclohexylpiperidine | Impact on Drug Design |

| Geometry | Planar (Phenyl ring) | 3D Chair/Boat (Cyclohexyl) | Phenyl fits narrow clefts; Cyclohexyl fills globular hydrophobic pockets.[1] |

| Electronic Nature | Electron-rich | Electron-neutral | Phenyl enables |

| Lipophilicity (cLogP) | ~2.4 (Base core) | ~3.0 - 3.4 (Base core) | Cyclohexyl is significantly more lipophilic (+0.5 to +1.0 LogP), increasing BBB permeability but risking non-specific binding.[1] |

| Basicity (pKa) | ~9.5 | ~10.0 - 10.5 | Phenyl acts as a weak electron-withdrawing group (inductive), slightly lowering the piperidine N pKa compared to the cyclohexyl analog.[1] |

| Solubility | Moderate | Lower (Aqueous) | Cyclohexyl derivatives are "greasier" and often require salt formation (HCl, fumarate) for formulation. |

The "Escape from Flatland" Concept

The phenyl ring is a flat disk (2D), whereas the cyclohexyl ring is a voluminous object (3D). In the Chair conformation , the cyclohexyl group projects axial and equatorial hydrogens that can clash with receptor walls if the pocket is designed for a flat aromatic ring. Conversely, if the pocket is spacious, the cyclohexyl group displaces more "high-energy" water molecules, potentially driving binding entropy.

Figure 1: Mechanistic divergence in receptor binding modes between the two scaffolds.

Part 2: Pharmacological Implications (SAR)[1][2]

The Opioid & NMDA Receptor Cliff

In the Mu-Opioid Receptor (MOR) and NMDA (GluN2B) fields, the phenyl ring is often non-negotiable.

-

Mechanism: Residues like Tryptophan or Tyrosine in the binding pocket often form T-shaped or parallel

-stacking interactions with the 4-phenyl ring.[1] -

The Switch: Reducing the phenyl to cyclohexyl in fentanyl or ifenprodil analogs typically results in a 10- to 100-fold loss in affinity . This confirms the pharmacophore requires electronic engagement, not just steric bulk.

The Sigma Receptor Opportunity

For Sigma-1 (

-

Observation: In many Sigma ligands (e.g., PB28 analogs), replacing the phenyl with cyclohexyl retains or even improves affinity while boosting selectivity against cross-targets like the Dopamine D2 receptor (which requires the aromatic ring).

-

Strategic Use: Use the cyclohexyl motif to "dial out" dopaminergic side effects while maintaining Sigma-1 activity.[1]

Metabolic Liability & Toxicity[3]

-

Phenyl: Susceptible to CYP450-mediated aromatic hydroxylation (usually para-position).[1] This can lead to reactive quinone-imine intermediates if the nitrogen is unprotected (e.g., MPTP toxicity mechanism).

-

Cyclohexyl: Undergoes aliphatic oxidation (hydroxylation) at C3/C4.[1] This is generally slower and produces stable alcohols/ketones, avoiding the formation of toxic electrophiles.

Part 3: Synthetic Protocols & Interconversion[1]

The most common workflow involves synthesizing the 4-phenylpiperidine first (via Suzuki coupling or Grignard addition to pyridinium salts) and then reducing it to the cyclohexyl analog.

Protocol: Catalytic Hydrogenation (Phenyl Cyclohexyl)

Objective: Complete saturation of the aromatic ring without cleaving the N-benzyl protecting group (if present) or reducing other sensitive moieties.

Reagents:

-

Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) or Rhodium on Carbon (5% Rh/C). Note: Pd/C is often too weak to reduce the benzene ring under mild conditions.

-

Solvent: Glacial Acetic Acid (AcOH) or MeOH/HCl.[1] Acidic media activates the aromatic ring for hydrogenation.

-

Pressure: 50–60 psi H₂ (Parr Shaker).

Step-by-Step Methodology:

-

Preparation: Dissolve 4-phenylpiperidine (1.0 eq) in Glacial Acetic Acid (0.1 M concentration).

-

Catalyst Addition: Carefully add PtO₂ (5-10 mol%) under an inert Nitrogen atmosphere.[1] Caution: Dry catalysts can ignite solvent vapors.[1]

-

Hydrogenation: Purge the vessel with H₂ gas (3x). Pressurize to 60 psi and shake at Room Temperature for 12–24 hours.

-

Monitoring: Monitor via LC-MS. The product (M+6) will appear. Intermediate partially reduced species (dienes) are rarely seen; the reaction tends to go to completion.

-

Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate. Neutralize with saturated NaHCO₃ and extract with DCM.

Figure 2: Synthetic decision tree for selective hydrogenation.

Part 4: Decision Framework for Researchers

When should you deploy the 4-Cyclohexylpiperidine scaffold?

-

To Increase CNS Penetration: If your 4-phenyl lead is too polar (low LogP), the cyclohexyl switch adds lipophilicity.

-

To Eliminate Toxicity: If the phenyl ring is forming reactive metabolites (e.g., para-quinone imines), saturation blocks this pathway.

-

To Test Binding Mode: If affinity drops drastically upon saturation, your ligand relies on

-stacking. If affinity is maintained, the pocket is driven by hydrophobic volume (entropy).

Summary Table: When to Use Which?

| Goal | Recommended Scaffold | Reason |

| Targeting Opioid Receptors | 4-Phenyl | Critical |

| Targeting Sigma-1 Receptors | 4-Cyclohexyl | High affinity maintained; improved selectivity vs D2.[1] |

| Improving Metabolic Stability | 4-Cyclohexyl | Removes aromatic hydroxylation sites.[1] |

| Escaping IP Space | 4-Cyclohexyl | Distinct chemical structure (novelty) vs classic phenyl-drugs.[1] |

References

-

Bioisosteric Replacement Strategies: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design.Journal of Medicinal Chemistry . Link[1]

-

Sigma Receptor Ligand SAR: Berardi, F., et al. (2004). 4-Cyclohexylpiperidine derivatives as new high-affinity sigma-1 receptor ligands.[1][2]Bioorganic & Medicinal Chemistry . Link[1]

-

Metabolic Oxidation of Piperidines: Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: reduction of toxicity.Chemical Research in Toxicology . Link[1]

-

Hydrogenation Protocols: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses.Academic Press . Link

-

Ifenprodil Analogues (NMDA): Chenard, B. L., et al. (1991). (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A potent new neuroprotectant which blocks N-methyl-D-aspartate responses.[1]Journal of Medicinal Chemistry . Link[1]

Sources

- 1. BindingDB BDBM50007674 (+)-erythro 4-[2-(4-Benzyl-piperidin-1-yl)-1-hydroxy-propyl]-phenol::(-)-erythro 4-[2-(4-Benzyl-piperidin-1-yl)-1-hydroxy-propyl]-phenol::4-[(1R,2S)-2-(4-Benzyl-piperidin-1-yl)-1-hydroxy-propyl]-phenol::4-[(R)-2-(4-Benzyl-piperidin-1-yl)-1-(S)-hydroxy-propyl]-phenol::4-[2-(4-Benzyl-piperidin-1-yl)-1-hydroxy-propyl]-phenol::CHEMBL49623::Ifenprodil::Ifenprodil,(+/-) [bindingdb.org]

- 2. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]

4-Cyclohexylpiperidine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals.[1] Its saturated, six-membered structure offers a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties and biological activity. Within the vast landscape of piperidine-containing drugs, the 4-substituted variants hold a special place, and among these, 4-cyclohexylpiperidine has emerged as a particularly valuable building block. This guide provides a comprehensive overview of the history, synthesis, and application of the 4-cyclohexylpiperidine scaffold, offering insights into its role as a privileged structure in the design of novel therapeutics.

The incorporation of a cyclohexyl group at the 4-position of the piperidine ring imparts a unique combination of properties. As a bioisostere of a phenyl group, the non-aromatic, three-dimensional nature of the cyclohexyl moiety can provide more extensive contact points with a target protein.[2] Furthermore, the cyclohexyl group can enhance lipophilicity, which can be crucial for membrane permeability and oral bioavailability, while also offering improved metabolic stability compared to more labile functionalities.[3][4] These attributes have made 4-cyclohexylpiperidine a sought-after component in the medicinal chemist's toolbox, leading to its inclusion in a diverse range of bioactive molecules.

The Genesis of a Scaffold: History and Discovery

The extensive structure-activity relationship (SAR) studies on PCP and its analogs paved the way for a deeper understanding of how modifications to the piperidine and cyclohexyl rings influence biological activity, particularly at the N-methyl-D-aspartate (NMDA) receptor.[6] This research inadvertently highlighted the utility of the combined cyclohexyl and piperidine motifs. Although the direct lineage from PCP to the use of 4-cyclohexylpiperidine as a building block is not linear, the vast body of research on PCP derivatives undoubtedly familiarized the medicinal chemistry community with the physicochemical properties and synthetic accessibility of such structures.

In the subsequent decades, the focus shifted from the psychoactive properties of PCP analogs to the application of the 4-cyclohexylpiperidine scaffold in a broader therapeutic context. Its value as a non-planar, lipophilic, and metabolically robust building block became increasingly recognized, leading to its incorporation into compounds targeting a wide range of biological targets, far removed from the initial focus on NMDA receptors.

Physicochemical Properties and Stereochemistry

The 4-cyclohexylpiperidine scaffold possesses a unique set of physicochemical properties that make it an attractive component in drug design. The presence of the cyclohexyl group significantly influences the lipophilicity, basicity, and conformational profile of the molecule.

| Property | Value | Source |

| Molecular Formula | C11H21N | [7][8] |

| Molecular Weight | 167.29 g/mol | [7] |

| XLogP3 (Predicted) | 3.3 | [7][9] |

| Melting Point | >250 °C | [8] |

| pKa (Predicted) | ~11.0 | [4] |

The predicted XLogP3 of 3.3 indicates a significant lipophilic character, which can be advantageous for crossing biological membranes.[7][9] The basicity of the piperidine nitrogen allows for the formation of salts, which can improve solubility and handling properties.[10]

From a stereochemical perspective, the connection between the cyclohexane and piperidine rings introduces conformational considerations. Both rings predominantly adopt a chair conformation to minimize steric strain. The relative orientation of the two rings can lead to different energetic states, which can be a crucial factor in the binding affinity of a drug molecule to its target.

Synthesis of the 4-Cyclohexylpiperidine Scaffold

The most common and industrially scalable method for the synthesis of 4-cyclohexylpiperidine is the catalytic hydrogenation of 4-phenylpyridine. This reaction proceeds in two stages: first, the reduction of the pyridine ring to a piperidine, followed by the hydrogenation of the phenyl ring to a cyclohexyl ring. However, selective hydrogenation to yield 4-phenylpiperidine is also a well-established process.[11] The complete hydrogenation to 4-cyclohexylpiperidine requires more forcing conditions.

A general workflow for the synthesis of 4-cyclohexylpiperidine is depicted below:

Sources

- 1. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pcliv.ac.uk [pcliv.ac.uk]

- 6. 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]- [webbook.nist.gov]

- 7. 4-Cyclohexylpiperidine | C11H21N | CID 424240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. PubChemLite - 4-cyclohexylpiperidine hydrochloride (C11H21N) [pubchemlite.lcsb.uni.lu]

- 10. Structure-activity relationship of a series of cyclohexylpiperidines bearing an amide side chain as antagonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

Methodological & Application

Application Notes & Protocols: N-Alkylation of 4-Cyclohexylpiperidine Hydrochloride

Abstract

This document provides a comprehensive guide for the N-alkylation of 4-cyclohexylpiperidine hydrochloride, a common intermediate in pharmaceutical development. We will explore the fundamental chemical principles, compare key synthetic strategies, and provide detailed, validated protocols for both direct alkylation and reductive amination. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for the synthesis of N-substituted 4-cyclohexylpiperidine derivatives.

Introduction: Significance and Chemical Principles

N-alkylated piperidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved therapeutic agents. The 4-cyclohexylpiperidine moiety, in particular, offers a desirable combination of lipophilicity and structural rigidity. Its N-alkylation is a critical step in the synthesis of diverse compound libraries for lead optimization and the development of new chemical entities.

The starting material, 4-cyclohexylpiperidine hydrochloride, presents a common challenge: the nitrogen atom is protonated, forming an ammonium salt. In this state, the nitrogen lone pair is unavailable for nucleophilic attack, rendering it unreactive towards alkylating agents.[1][2] Therefore, the first and most critical step in any N-alkylation protocol is the in situ liberation of the free secondary amine using a suitable base.

The overall transformation can be summarized as follows:

Caption: General overview of the N-alkylation process.

The choice of base is crucial and depends on the chosen alkylation strategy. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), which are mild and effective for direct alkylation, and non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base), which are excellent acid scavengers.[3][4][5]

Protocol Selection: Direct Alkylation vs. Reductive Amination

Two primary strategies dominate the N-alkylation of secondary amines: direct alkylation via Sₙ2 reaction and reductive amination. The choice between them depends on the availability of starting materials, the nature of the desired alkyl group (R), and desired reaction conditions.

| Parameter | Direct Alkylation (Sₙ2) | Reductive Amination |

| Alkylating Agent | Alkyl halides (R-X), sulfonates (R-OTs) | Aldehydes (R-CHO) or Ketones (R₂C=O) |

| Mechanism | One-step nucleophilic substitution. | Two-step, one-pot: iminium ion formation followed by reduction.[6][7] |

| Key Reagents | Base (e.g., K₂CO₃, DIPEA)[3][5] | Mild reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)[8][9][10] |

| Advantages | Straightforward for simple alkyl groups (methyl, ethyl, benzyl). Utilizes readily available alkyl halides. | Broad substrate scope, including complex and functionalized alkyl groups. Milder conditions often possible. Lower risk of over-alkylation.[6][11] |

| Disadvantages | Risk of over-alkylation to form quaternary ammonium salts, especially with reactive alkyl halides.[12][13] Can require higher temperatures. | Requires a carbonyl compound counterpart. Reducing agents can be moisture-sensitive. |

| Typical Solvents | Acetonitrile (ACN), Dimethylformamide (DMF) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |

Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of 4-cyclohexylpiperidine hydrochloride using an alkyl bromide in the presence of potassium carbonate.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Typical Eq. |

| 4-Cyclohexylpiperidine HCl | C₁₁H₂₂ClN | 203.75 | 1.0 |

| Alkyl Bromide (e.g., Benzyl Bromide) | R-Br | Varies | 1.1 - 1.2 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.0 - 2.5 |

| Acetonitrile (ACN), anhydrous | CH₃CN | 41.05 | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - |

| Saturated aq. NaHCO₃ | - | - | - |

| Brine | - | - | - |

| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - |

Step-by-Step Procedure

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-cyclohexylpiperidine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add anhydrous acetonitrile (ACN) to form a suspension (approx. 0.2 M concentration relative to the amine).

-

Stir the suspension vigorously at room temperature for 15-20 minutes to facilitate the formation of the free amine.

-

Add the alkyl bromide (1.1 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ACN or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Work-up: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkyl-4-cyclohexylpiperidine.

Protocol 2: N-Alkylation via Reductive Amination

This protocol outlines the N-alkylation using an aldehyde and sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[8][9]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Typical Eq. |

| 4-Cyclohexylpiperidine HCl | C₁₁H₂₂ClN | 203.75 | 1.0 |

| Aldehyde (e.g., Benzaldehyde) | R-CHO | Varies | 1.1 |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 1.2 |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | 211.94 | 1.5 |

| 1,2-Dichloroethane (DCE), anhydrous | C₂H₄Cl₂ | 98.96 | - |

| Saturated aq. NaHCO₃ | - | - | - |

| Brine | - | - | - |

| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - |

Step-by-Step Procedure

-

To a round-bottom flask with a magnetic stir bar, add 4-cyclohexylpiperidine hydrochloride (1.0 eq) and suspend it in anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M).

-

Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free amine.

-

Add the aldehyde (1.1 eq) to the solution and stir for an additional 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10-15 minutes. Note: The reaction may be mildly exothermic.

-

Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (2x).

-

Combine all organic layers, wash with brine (1x), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography to afford the pure N-alkylated product.

Workflow and Troubleshooting

Caption: General experimental workflow and common troubleshooting points.

| Problem | Potential Cause | Suggested Solution |

| Incomplete reaction / No product formation | 1. Insufficient base to neutralize HCl and scavenge acid byproduct. 2. Moisture in the reaction (especially for reductive amination). 3. Poor quality of reagents. | 1. Ensure at least 2 equivalents of base are used for direct alkylation. 2. Use anhydrous solvents and reagents. Perform reaction under an inert atmosphere (N₂ or Ar). 3. Verify the purity of starting materials. |

| Low Yield | 1. Incomplete reaction. 2. Product loss during aqueous work-up if the product is partially water-soluble. 3. Inefficient purification. | 1. Increase reaction time or temperature. 2. Back-extract aqueous layers multiple times with an organic solvent (DCM or EtOAc). Ensure aqueous layer is basic before extraction to keep the amine product deprotonated. 3. Optimize chromatography conditions. |

| Formation of Quaternary Ammonium Salt (Direct Alkylation) | The N-alkylated tertiary amine product is more nucleophilic than the starting secondary amine and reacts further with the alkyl halide.[12][13] | 1. Add the alkyl halide slowly to the reaction mixture to maintain a high concentration of the secondary amine relative to the product.[5] 2. Use a less reactive alkylating agent (e.g., R-Cl instead of R-I). 3. Avoid a large excess of the alkylating agent. |

Safety Precautions

-

Alkyl Halides: Many alkyl halides are lachrymators and potential mutagens. Always handle them in a well-ventilated fume hood.

-

Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are regulated solvents. Minimize exposure and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reducing Agents: Sodium triacetoxyborohydride can react with moisture to release flammable hydrogen gas. Handle with care and quench reactions slowly.

-

Bases: DIPEA is a corrosive and flammable liquid. Handle with care in a fume hood.

Conclusion

The N-alkylation of 4-cyclohexylpiperidine hydrochloride is a fundamental transformation that can be achieved efficiently through either direct alkylation or reductive amination. The choice of method should be guided by the specific alkyl group to be introduced and the available reagents. Careful control of stoichiometry, especially the amount of base, and anhydrous conditions are critical for success. The protocols provided herein offer robust starting points for the synthesis of a wide array of N-substituted 4-cyclohexylpiperidine derivatives for applications in pharmaceutical research and development.

References

-

Department of Chemistry, University of Calgary. Ch22: Alkylation of Amines. Available at: [Link]

-

Moore, J. L., Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC, 2005(vi), 287-292. Available at: [Link]

-

Defense Technical Information Center (DTIC). (1977). A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Available at: [Link]

-

Soloshonok, V. A., et al. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. Available at: [Link]

- Google Patents. (2015). Processes for the alkylation of secondary amine groups of morphinan derivatives. (CA2738246C).

-

Sortais, J. B., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

-

Chemistry LibreTexts. (2015). 21.5: Synthesis of Amines by Alkylation. Available at: [Link]

-

Chemistry with Caroline. (2022). Alkylation of Amines. YouTube. Available at: [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

-

Lund University Research Portal. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Available at: [Link]

-

ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Available at: [Link]

- Google Patents. (2011). A kind of purification method of high-purity piperidine. (CN101602748B).

- Google Patents. (1981). N-alkyl-piperidine DERIVATIVES. (CH633264A5).

- Google Patents. (2002). Method for producing 4-substituted cis-cyclohexylamine. (JP2002506845A).

-

ACS Publications. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

-

ChemRxiv. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Available at: [Link]

-

JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

- Google Patents. (1944). Process for the purification of piperidine. (US2363158A).

-

ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

-

ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

-

Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Available at: [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

-

Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Available at: [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. m.youtube.com [m.youtube.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. youtube.com [youtube.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes & Protocols: Synthesis of High-Affinity Sigma Receptor Ligands Utilizing the 4-Cyclohexylpiperidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of potent and selective sigma (σ) receptor ligands, leveraging the privileged 4-cyclohexylpiperidine scaffold. We provide scientifically-grounded, step-by-step protocols for the synthesis of these valuable research compounds, with a focus on two primary synthetic strategies: direct N-alkylation and reductive amination. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to empower researchers in their own synthetic endeavors. This document is designed to be a self-validating system, providing the necessary detail to ensure reproducibility and success in the laboratory. All protocols and mechanistic discussions are supported by authoritative citations from peer-reviewed literature.

Introduction: The Therapeutic Potential of Sigma Receptors and the Significance of the 4-Cyclohexylpiperidine Moiety

Sigma (σ) receptors, initially misidentified as a subtype of opioid receptors, are now recognized as a distinct class of intracellular proteins with two primary subtypes: σ1 and σ2[1][2]. These receptors are implicated in a wide array of physiological and pathological processes, making them attractive targets for therapeutic intervention in areas such as neurodegenerative diseases, psychiatric disorders, neuropathic pain, and oncology[3][4].

The 4-cyclohexylpiperidine moiety has emerged as a key structural feature in the design of high-affinity and selective sigma receptor ligands[5][6]. This lipophilic group is thought to interact favorably with a hydrophobic region within the sigma receptor binding pocket, contributing significantly to ligand potency[7][8]. The piperidine nitrogen serves as a crucial basic center for interaction with acidic residues in the receptor binding site[9]. The strategic combination of these features makes 4-cyclohexylpiperidine a valuable building block for the synthesis of novel sigma receptor modulators.

Pharmacophore Model for Sigma Receptor Ligands

A generally accepted pharmacophore model for high-affinity σ1 receptor ligands consists of a central basic amine flanked by two hydrophobic regions[1][9]. The 4-cyclohexylpiperidine scaffold elegantly fits this model, with the piperidine nitrogen acting as the basic core and the cyclohexyl group occupying one of the hydrophobic pockets. The second hydrophobic region is typically introduced via N-substitution on the piperidine ring.

Synthetic Strategies and Detailed Protocols

The synthesis of N-substituted 4-cyclohexylpiperidine derivatives as sigma receptor ligands can be efficiently achieved through two primary and reliable methods: direct N-alkylation with an appropriate electrophile and reductive amination with an aldehyde or ketone. The choice of method often depends on the availability of starting materials and the nature of the desired N-substituent.

Strategy 1: Direct N-Alkylation

This classical SN2 reaction involves the nucleophilic attack of the secondary amine of 4-cyclohexylpiperidine on an alkyl halide or sulfonate. This method is straightforward and effective for introducing a variety of alkyl and arylalkyl groups.

This protocol describes the synthesis of a high-affinity σ2 ligand, 4-cyclohexyl-1-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperidine (PB221), via N-alkylation.

Materials:

-

4-Cyclohexylpiperidine

-

1-(3-Bromopropyl)-5-methoxy-1,2,3,4-tetrahydronaphthalene

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of 4-cyclohexylpiperidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of 1-(3-bromopropyl)-5-methoxy-1,2,3,4-tetrahydronaphthalene (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure PB221.

Rationale for Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

-

Base: Potassium carbonate is a mild inorganic base sufficient to deprotonate the secondary amine, activating it as a nucleophile, without causing significant side reactions.

-

Temperature: Gentle heating increases the reaction rate without promoting decomposition of the reactants or products.

Strategy 2: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

This protocol provides a general method for the synthesis of N-benzyl derivatives, which are common scaffolds for sigma receptor ligands.

Materials:

-

4-Cyclohexylpiperidine

-

Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-